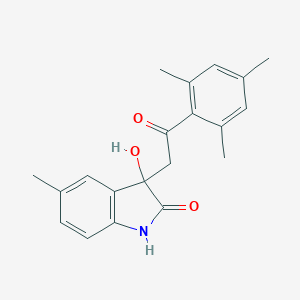
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways.
作用機序
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of JAK and STAT signaling pathways by binding to the ATP-binding site of JAK kinases, thereby preventing the phosphorylation of JAK and STAT proteins. This results in the inhibition of downstream signaling cascades involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, the modulation of the immune response, and the enhancement of the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to inhibit the activity of other kinases, such as epidermal growth factor receptor (EGFR) and insulin-like growth factor receptor (IGFR).
実験室実験の利点と制限
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its ability to selectively inhibit JAK and STAT signaling pathways, its high potency and specificity, and its ability to modulate the immune response. However, it also has some limitations, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, including the development of more potent and selective JAK and STAT inhibitors, the investigation of its potential for combination therapy with other anticancer agents, the exploration of its role in modulating the tumor microenvironment, and the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further research is needed to elucidate the molecular mechanisms underlying its effects on cell growth, differentiation, and survival, and to identify potential biomarkers of response to 1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one treatment.
合成法
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including the condensation of 4-chlorobenzylamine and 3-(2-oxo-2-phenylethyl)-1,3-dihydroindol-2-one in the presence of sodium hydroxide, or the reaction of 3-(2-oxo-2-phenylethyl)-1,3-dihydroindol-2-one with 4-chlorobenzyl chloride in the presence of potassium carbonate. The purity of the synthesized 1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research for its ability to inhibit the activity of JAK and STAT signaling pathways. These pathways play critical roles in cell growth, differentiation, and survival, and their dysregulation has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. 1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the proliferation and migration of cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to modulate the immune response in autoimmune and inflammatory diseases.
特性
製品名 |
1-(4-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C23H18ClNO3 |
分子量 |
391.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C23H18ClNO3/c24-18-12-10-16(11-13-18)15-25-20-9-5-4-8-19(20)23(28,22(25)27)14-21(26)17-6-2-1-3-7-17/h1-13,28H,14-15H2 |
InChIキー |
QQJZGVDGBLDZMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214668.png)



![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214677.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)